1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea
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Overview
Description
1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea is a synthetic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound features a benzhydryl group, a benzofuran moiety, and a hydroxypropyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea typically involves multiple steps, starting with the preparation of the benzhydryl and benzofuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:
Step 1: Preparation of benzhydryl chloride from benzhydrol using thionyl chloride.
Step 2: Synthesis of benzofuran-2-yl acetic acid from benzofuran via Friedel-Crafts acylation.
Step 3: Coupling of benzhydryl chloride and benzofuran-2-yl acetic acid in the presence of a base such as sodium hydroxide to form the intermediate.
Step 4: Conversion of the intermediate to the final product through urea formation using isocyanate or carbodiimide reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The benzofuran moiety can be reduced to form a dihydrobenzofuran derivative.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group may interact with hydrophobic pockets in proteins, while the benzofuran moiety can engage in π-π stacking interactions with aromatic residues. The hydroxypropyl group may form hydrogen bonds with polar residues, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Benzhydryl-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea can be compared with other similar compounds, such as:
1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea: Features a thiazole ring instead of a hydroxypropyl group, which may alter its chemical reactivity and biological activity.
1-Benzhydryl-3-(benzofuran-2-yl)azetidine: Contains an azetidine ring, which can impact its stability and interaction with biological targets.
1-Benzhydryl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea: Incorporates a pyrrolidine ring, potentially affecting its pharmacokinetic properties and therapeutic potential.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzhydryl-3-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-21(23-17-20-13-7-8-14-22(20)30-23)15-16-26-25(29)27-24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,17,21,24,28H,15-16H2,(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAIDQXGDYEIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC(C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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